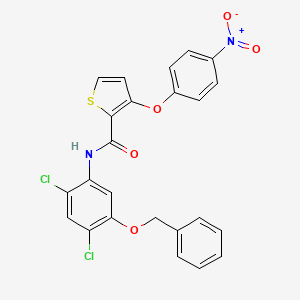

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide

Description

Properties

IUPAC Name |

N-(2,4-dichloro-5-phenylmethoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl2N2O5S/c25-18-12-19(26)22(32-14-15-4-2-1-3-5-15)13-20(18)27-24(29)23-21(10-11-34-23)33-17-8-6-16(7-9-17)28(30)31/h1-13H,14H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYWUQBHXAYDFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)C3=C(C=CS3)OC4=CC=C(C=C4)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl2N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the benzyloxy group: This can be achieved through the reaction of benzyl alcohol with an appropriate chlorinating agent to form benzyl chloride, followed by nucleophilic substitution with a phenol derivative.

Introduction of the dichlorophenyl group: This step may involve the chlorination of a phenyl ring using reagents such as chlorine gas or sulfuryl chloride.

Formation of the nitrophenoxy group: This can be synthesized by nitration of a phenol derivative using a mixture of concentrated sulfuric acid and nitric acid.

Assembly of the thiophenecarboxamide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow chemistry and the use of microreactors can be employed to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like chlorine or bromine, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of halogenated derivatives or substituted thiophenes.

Scientific Research Applications

Research has indicated that N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide exhibits various biological activities:

- Anticancer Properties : Studies suggest that this compound may inhibit the proliferation of cancer cells by interacting with specific molecular pathways involved in cell growth and survival. The presence of the nitrophenoxy group is believed to enhance its anticancer efficacy by modulating signaling pathways related to apoptosis and cell cycle regulation.

- Antimicrobial Activity : Preliminary investigations have shown that the compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial or antifungal agent. Its ability to disrupt microbial cell membranes could be a mechanism behind its effectiveness.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses, suggesting potential applications in treating conditions characterized by chronic inflammation.

Applications in Medicinal Chemistry

The unique structure of this compound allows for several applications in medicinal chemistry:

- Drug Development : Given its promising biological activities, this compound can serve as a lead structure for the development of new pharmaceuticals targeting cancer and infectious diseases.

- Structure-Activity Relationship Studies : The compound can be modified to explore the relationship between its chemical structure and biological activity, leading to optimized derivatives with improved efficacy and reduced toxicity.

Material Science Applications

Beyond medicinal chemistry, this compound may find applications in material science:

- Organic Electronics : The thiophene moiety is known for its electronic properties, making this compound a candidate for use in organic semiconductors and photovoltaic devices.

- Polymer Chemistry : Its reactivity can be harnessed to synthesize novel polymers with tailored properties for use in coatings, adhesives, or other material applications.

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanisms were attributed to the induction of apoptosis via mitochondrial pathways .

- Antimicrobial Research : Research focusing on the antimicrobial effects revealed that the compound showed promising activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a new class of antimicrobial agents .

- Material Applications : Investigations into the electronic properties of thiophene derivatives indicated that compounds similar to this compound could be used in organic light-emitting diodes (OLEDs) due to their favorable charge transport characteristics .

Mechanism of Action

The mechanism of action of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibition of enzymes: Binding to the active site of enzymes and inhibiting their activity.

Modulation of receptors: Interacting with cellular receptors and altering their signaling pathways.

Disruption of cellular processes: Affecting key cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations :

- Heterocyclic Cores : The target compound’s thiophene core differs from pyrazole (SR141716A) and triazine (Compound 51) backbones, which may influence electronic properties and target binding .

- Substituent Effects :

- Nitro groups (target compound) vs. sulfamoyl (Compound 51) alter electron-withdrawing effects, impacting reactivity and stability .

Synthesis and Purity :

- The target compound’s purity (>90%) exceeds that of the nitrothiophene carboxamide in (42%), suggesting optimized synthetic protocols or purification methods .

- Analogous compounds (e.g., triazoles in ) are synthesized via nucleophilic addition and cyclization, with structural confirmation via IR and NMR .

Potential Biological Relevance: Antibacterial Activity: Nitrothiophene carboxamides () exhibit antibacterial properties, suggesting the target compound may share similar mechanisms due to its nitro and thiophene moieties . Receptor Interactions: SR141716A’s pyrazole carboxamide structure highlights the importance of halogenated aryl groups (e.g., dichlorophenyl) in receptor binding, a feature shared with the target compound .

Solubility: The nitro and benzyloxy groups in the target compound may reduce aqueous solubility compared to carboxy-substituted phenylphosphonic acids () .

Research Findings and Implications

- Structure-Activity Relationships (SAR): The dichlorophenyl moiety is a common feature in cannabinoid receptor ligands (e.g., SR141716A) and may contribute to hydrophobic interactions in binding pockets . Nitro groups in thiophene carboxamides () correlate with antibacterial activity, though purity and substituent positioning modulate efficacy .

Synthetic Challenges :

Future Directions :

- Biological Screening : The target compound should be evaluated for antibacterial or receptor-modulating activity, leveraging structural parallels to and compounds.

- Derivatization : Introducing electron-donating groups (e.g., methoxy) or fluorinated substituents (e.g., trifluoromethyl) could optimize solubility and target affinity .

Biological Activity

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide, identified by its CAS number 339015-27-9, is a synthetic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNOS

- Molar Mass : 515.37 g/mol

- Density : 1.477 g/cm³ (predicted)

- Boiling Point : 577.5 °C (predicted)

- pKa : 9.22 (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on enzyme inhibition and potential therapeutic benefits.

Enzyme Inhibition

-

Monoamine Oxidase (MAO) Inhibition :

- This compound exhibits selective inhibition of MAO-B, a target in neurodegenerative diseases like Parkinson's disease. The inhibition mechanism was confirmed using competitive and reversible assays.

- A study reported that related compounds showed potent MAO-B inhibitory activity with IC values comparable to established drugs such as rasagiline and safinamide .

- Antibacterial Activity :

Case Study 1: Neuroprotective Effects

A recent study explored the neuroprotective effects of compounds similar to this compound in models of Parkinson's disease. The results indicated that these compounds not only inhibited MAO-B but also exhibited antioxidant properties and reduced neuroinflammation .

| Compound | IC (MAO-B) | Antioxidant Activity (ORAC) | Neuroprotective Effect |

|---|---|---|---|

| 3h | 0.062 µM | 2.27 Trolox equivalents | Significant |

| Rasagiline | 0.0953 µM | N/A | Moderate |

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial activity of related thiophene derivatives against Staphylococcus aureus and Staphylococcus epidermidis. The results demonstrated that some derivatives exhibited higher potency than traditional antibiotics like norfloxacin and ciprofloxacin, emphasizing the potential for developing new antibacterial agents from this chemical class .

| Compound Type | Activity Against Staphylococcus aureus | Activity Against Staphylococcus epidermidis |

|---|---|---|

| N-(5-benzylthio derivatives) | High | Comparable to parent compounds |

| N-piperazinyl quinolones | Moderate | Lower than derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.